Cefixime Impurity E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

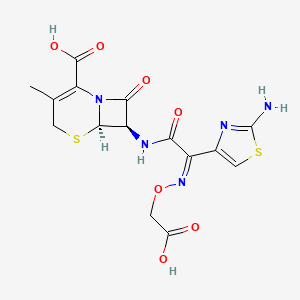

Cefixime EP Impurity E is an impurity of the third generation cephalosporin antibiotic, Cefixime

Aplicaciones Científicas De Investigación

Enhancement of Solubility and Bioavailability

Cefixime Impurity E has been utilized in the formulation of ternary inclusion complexes to improve the solubility and oral bioavailability of Cefixime. By employing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) along with N-methyl-D-glucaminet (MG), researchers have achieved a significant increase in drug solubility {svg_1}. This approach is particularly beneficial for drugs with poor water solubility, offering a potential enhancement in therapeutic efficacy.

Stability Analysis

The stability of Cefixime, including its impurities, can be assessed using High-Performance Liquid Chromatography (HPLC). A validated stability-indicating HPLC method allows for the determination of Cefixime in the presence of its related substances, which is crucial for quality control and ensuring the safety and efficacy of the medication {svg_2}.

Molecular Identification

Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to identify and characterize the impurities of Cefixime, including Impurity E. This is essential for understanding the degradation pathways and potential effects of impurities on the drug’s performance {svg_3}.

Drug Delivery Research

This compound plays a role in the development of innovative drug delivery systems. For instance, the creation of core-shell magnetic molecularly imprinted polymers (MMIPs) for the selective adsorption of Cefixime is an area of active research. Such systems can lead to more targeted and efficient drug delivery mechanisms {svg_4}.

Pharmaceutical Formulation Development

The compound is also investigated in the context of pharmaceutical formulation development. The research into mechanochemical strategies to create drug complexes is a part of this, aiming to produce more effective and stable pharmaceutical products {svg_5}.

Analytical Method Development

This compound is used in the development of new analytical methods. The establishment of precise and accurate isocratic liquid chromatography methods for the assay of Cefixime and its impurities is an example of such applications {svg_6}.

Nanotechnology Applications

In the field of nanotechnology, this compound is explored for its potential in creating nano-sized carriers for drug molecules. This could revolutionize the way drugs are administered and absorbed in the body {svg_7}.

Supramolecular Chemistry

Lastly, the study of this compound extends to supramolecular chemistry, where it contributes to the understanding of molecular interactions and the formation of complex structures. This knowledge is vital for the design of new drugs and drug delivery systems {svg_8}.

Mecanismo De Acción

Target of Action

Cefixime Impurity E, like its parent compound Cefixime, primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes located inside the bacterial cell wall and are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the PBPs, this compound prevents the final stage of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to the loss of cell wall homeostasis and eventual bacterial cell death .

Pharmacokinetics

The parent compound cefixime has been shown to have a dose-dependent increase in peak plasma and serum concentration (c max) and area under the curve (auc), indicating its absorption into the bloodstream . The clearance of Cefixime decreases according to the degree of renal insufficiency

Result of Action

The primary result of this compound’s action is the disruption of bacterial cell wall synthesis , leading to the loss of cell integrity and bacterial cell death . This makes it an effective antibiotic against susceptible Gram-negative and Gram-positive bacterial infections .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain ions in synthetic wastewater and tap water can reduce the degradation efficiency of Cefixime . Additionally, the pH of the environment can affect the removal of Cefixime, with acidic conditions favoring its removal due to the formation of negative ions

Análisis Bioquímico

Biochemical Properties

Cefixime Impurity E, like Cefixime, is expected to interact with various enzymes, proteins, and other biomolecules. Cefixime is known for its high stability in the presence of beta-lactamase enzymes , and it’s plausible that this compound shares this property

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to Cefixime, it may influence cell function in similar ways. Cefixime is known to inhibit bacterial cell wall synthesis, which can lead to cell death

Molecular Mechanism

Cefixime is known to bind to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls This results in cell lysis and death

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours

Metabolic Pathways

Cefixime is known to be excreted primarily unchanged in the urine , suggesting that it may not undergo extensive metabolism

Actividad Biológica

The compound (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefixime, is a third-generation cephalosporin antibiotic. This article provides a detailed examination of its biological activity, including its spectrum of antibacterial efficacy, mechanisms of action, pharmacokinetics, and relevant case studies.

Antibacterial Spectrum

Cefixime exhibits a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. It is particularly effective against:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).

- Gram-negative bacteria : Haemophilus influenzae, Neisseria gonorrhoeae, Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antibacterial Activity of Cefixime

Cefixime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and ultimately bacterial death.

Pharmacokinetics

Cefixime is well absorbed when administered orally, with a bioavailability of approximately 40–50%. It reaches peak plasma concentrations within 2–6 hours after ingestion. The drug is primarily excreted unchanged in urine.

Table 2: Pharmacokinetic Profile of Cefixime

| Parameter | Value |

|---|---|

| Bioavailability | 40–50% |

| Peak Plasma Concentration | 2–6 hours |

| Half-life | 3–4 hours |

| Excretion | Urine (unchanged) |

Clinical Efficacy and Case Studies

Cefixime has been used effectively in treating various infections:

- Gonorrhea : A study demonstrated that a single dose of Cefixime was effective in treating uncomplicated gonorrhea caused by Neisseria gonorrhoeae.

- Otitis Media : In pediatric populations, Cefixime has shown significant efficacy in treating acute otitis media compared to other antibiotics.

- Urinary Tract Infections (UTIs) : Cefixime is frequently prescribed for UTIs due to its effectiveness against E. coli strains resistant to other antibiotics.

Propiedades

Número CAS |

72701-01-0 |

|---|---|

Fórmula molecular |

C15H15N5O7S2 |

Peso molecular |

441.4 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26)/b19-8+/t9-,13-/m1/s1 |

Clave InChI |

ZDMZWMRTKADQNC-LMCFTXQDSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

SMILES isomérico |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.